N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide
Description
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |
InChI |
InChI=1S/C23H29N3O2S/c1-2-3-8-28-19-6-4-18(5-7-19)20(27)24-22-26-25-21(29-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h4-7,15-17H,2-3,8-14H2,1H3,(H,24,26,27) |
InChI Key |
YBJVGBOVCZTIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Reaction Conditions :
-
Starting material : Adamantane-1-carbohydrazide (1.0 equiv).
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Reagents : Carbon disulfide (2.0 equiv), hydrazine hydrate (1.2 equiv).
-
Solvent : Ethanol (anhydrous).
-
Catalyst : Concentrated sulfuric acid (0.1 equiv).
-
Temperature : Reflux at 80°C for 6–8 hours.
Mechanism :
-
Thiosemicarbazide formation : Adamantane-1-carbohydrazide reacts with carbon disulfide to form a dithiocarbazate intermediate.
-
Cyclization : Acid-catalyzed intramolecular dehydration generates the 1,3,4-thiadiazole ring. The adamantane group’s rigidity stabilizes the transition state, favoring ring closure.
Amide Coupling with 4-Butoxybenzoyl Chloride
The final step involves coupling 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine with 4-butoxybenzoyl chloride to form the target amide.
Coupling Reaction Optimization
Standard Protocol :
-
Reactants :
-
5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1.0 equiv).
-
4-Butoxybenzoyl chloride (1.2 equiv).
-
-
Base : Triethylamine (2.5 equiv) to neutralize HCl.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : 0°C → room temperature, 12–16 hours.
-
Workup : Extraction with DCM, washing with NaHCO₃ and brine, drying (MgSO₄), and solvent evaporation.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) or recrystallization from ethanol.
Critical Parameters :
-
Stoichiometry : Excess acyl chloride ensures complete amine conversion.
-
Solvent polarity : THF improves solubility of the adamantane-thiadiazole intermediate.
-
Temperature control : Slow addition at 0°C minimizes side reactions (e.g., Schotten-Baumann conditions).
Spectroscopic Characterization and Validation
Key Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (m, 15H, adamantane), 4.02 (t, 2H, OCH₂), 7.85 (d, 2H, Ar-H) | Bruker Avance III |
| ¹³C NMR | δ 28.9 (adamantane C), 67.8 (OCH₂), 165.2 (C=O) | |
| HRMS (ESI+) | m/z Calc. 467.2141; Found 467.2138 | Quadrupole-Time-of-Flight |
Purity Assessment :
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Advantages :
-
Time reduction : Cyclization completes in 20–30 minutes vs. 6–8 hours.
Conditions :
-
Microwave irradiation (300 W, 100°C).
-
Solvent: Ethanol with catalytic H₂SO₄.
Solid-Phase Synthesis
Application : High-throughput screening of analogues.
-
Support : Wang resin functionalized with thiosemicarbazide.
Challenges and Mitigation Strategies
-
Steric Hindrance :
-
The adamantane group slows nucleophilic attack during amide coupling.
-
Solution : Use coupling agents (e.g., HATU, EDCI) to activate the carboxylic acid in situ.
-
-
Purification Difficulties :
-
The product’s high lipophilicity complicates column chromatography.
-
Solution : Gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water.
-
Industrial Scalability Considerations
Process Optimization :
-
Batch vs. Flow Chemistry : Continuous flow systems enhance reproducibility for large-scale cyclization.
-
Cost Analysis :
-
Adamantane derivatives: ~$120/g (bulk pricing reduces to ~$45/g).
-
4-Butoxybenzoyl chloride: ~$80/g.
-
Environmental Impact :
-
Solvent Recovery : Ethanol and DCM are recycled via distillation.
-
Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes ecological footprint.
Chemical Reactions Analysis
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety contributes to its stability and enhances its binding affinity to target molecules. The 1,3,4-thiadiazole ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
Core Heterocycle and Substituents
- Target Compound : Features a 1,3,4-thiadiazole core substituted with an adamantane group at position 5 and a 4-butoxybenzamide group at position 2.
- Compounds: Derivatives such as 5e, 5f, and 5j share the 1,3,4-thiadiazole backbone but lack adamantane. Instead, they incorporate thioalkyl (e.g., methylthio, benzylthio) and phenoxyacetamide substituents .
- Compound : A benzamide derivative with a sulfamoyl group (C25H34N4O5S2), highlighting the impact of polar substituents on molecular interactions .
Functional Group Variations
- Lipophilicity : The adamantane and butoxy groups in the target compound likely increase logP (predicted >4.7), comparable to the sulfamoyl derivative in (logP = 4.712) .
- Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and multiple acceptors (thiadiazole S/N, benzamide O), similar to ’s 11 acceptors .
Physicochemical Properties
Biological Activity
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
1. Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C_{16}H_{22}N_{4}O_{1}S
- Molecular Weight : 306.43 g/mol
- CAS Number : Not specified in the sources.
The compound features an adamantane moiety known for its rigidity and bulkiness, which can influence its interaction with biological targets. The thiadiazole ring is recognized for its diverse pharmacological activities.
2. Synthesis
The synthesis of this compound typically involves:
- Starting Material : Adamantane derivatives and thiadiazole precursors.
- Cyclization : The process includes forming thiosemicarbazides followed by cyclization to create the thiadiazole structure.
- Final Steps : Coupling with butoxybenzamide to yield the final product.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Studies : In vitro studies have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
3.2 Antiviral Activity
Thiadiazole derivatives are also noted for antiviral activities:
- Influenza Virus : Studies have indicated that compounds similar to this compound can inhibit viral replication.
- Mechanism of Action : The adamantane structure may facilitate binding to viral proteins, disrupting their function.
3.3 Other Biological Activities
The compound has been investigated for additional pharmacological effects:
- Anti-inflammatory : Some studies suggest potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Anticancer : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to:
- Non-covalent Interactions : The rigid adamantane structure allows for effective binding to specific targets.
- Hydrogen Bonding : The thiadiazole ring can participate in hydrogen bonding with biological macromolecules, enhancing stability and specificity.
5. Comparative Analysis
A comparison with other similar compounds highlights differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Ethyl substitution | Antimicrobial |
| N-(4-Fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Fluorine substitution | Antiviral |
| (4-Bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | Bromine substitution | Anticancer |
6. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Further research is warranted to elucidate its full potential and mechanisms of action.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for achieving high yield and purity of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-butoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling. Key steps include:
- Thiadiazole ring formation : Use 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-thiol as a precursor. Reaction conditions require controlled temperatures (60–80°C) and acidic catalysts (e.g., H₂SO₄) to promote cyclization .
- Amide coupling : Employ carbodiimide reagents (e.g., EDC or DCC) in polar aprotic solvents (DMF or DCM) to conjugate 4-butoxybenzoic acid derivatives. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity .
Table 1 : Optimal Reaction Conditions
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DCM | H₂SO₄ | 70 | 65–75 |
| Coupling | DMF | EDC | RT | 80–85 |
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm adamantane-thiadiazole spatial arrangement. Use SHELXL for refinement, focusing on torsional angles (e.g., C–N–S bond angles ≈ 120°) and hydrogen-bonding networks (e.g., C–H···O interactions) .
- NMR spectroscopy : Assign peaks via ¹H (δ 1.8–2.2 ppm for adamantane protons) and ¹³C NMR (δ 165 ppm for amide carbonyl). Compare with computed spectra using DFT methods .
- Mass spectrometry : Confirm molecular weight (M⁺ = 427.5 g/mol) via HRMS (ESI+) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Standardize assays : Use uniform cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-h incubation). Control variables like solvent (DMSO concentration ≤0.1%) and serum-free conditions .
- Validate targets : Perform kinase profiling or molecular docking to identify binding partners (e.g., EGFR or tubulin). Resolve discrepancies by comparing structural analogs (e.g., nitro vs. methoxy substituents) .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or use machine learning (e.g., Random Forest) to correlate substituent effects with activity .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in multi-target biological systems?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2). Validate via qPCR .
- Proteomics : Use SILAC labeling to quantify protein expression changes (e.g., caspase-3 activation). Cross-reference with STRING database for pathway enrichment .
- In silico modeling : Dock the compound into predicted targets (e.g., HDACs) using AutoDock Vina. Prioritize targets with binding energies ≤ −8.0 kcal/mol .
Q. How can crystallographic data be leveraged to explain unexpected reactivity or polymorphism in derivatives?
- Methodological Answer :
- Polymorph screening : Recrystallize derivatives from solvents of varying polarity (e.g., water vs. acetonitrile). Analyze packing motifs via Mercury Software to identify H-bonding or π-stacking differences .
- Reactivity prediction : Use Hirshfeld surface analysis to map electrostatic potential. Correlate electron-deficient regions (e.g., thiadiazole sulfur) with nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
